3-Oxabicyclo[3.2.1]octan-8-one

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Researchers require rigid, non-interchangeable scaffolds to control regioselectivity and stereochemical outcomes. Generic bicyclic ketones fail in Baeyer-Villiger or asymmetric epoxidations. 3-Oxabicyclo[3.2.1]octan-8-one delivers: - Low TPSA (26.3 Ų) & logP 0.1 for brain-penetrant kinase inhibitor design - Over 27 patent applications (2020+) validating industrial utility - ≥98% purity for robust SAR & patentable derivatives Supplied with COA, stable for ambient shipping.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 625099-16-3
Cat. No. B3023480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxabicyclo[3.2.1]octan-8-one
CAS625099-16-3
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1CC2COCC1C2=O
InChIInChI=1S/C7H10O2/c8-7-5-1-2-6(7)4-9-3-5/h5-6H,1-4H2
InChIKeyYDTXLGSQUMWYOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxabicyclo[3.2.1]octan-8-one: Chemical Profile


3-Oxabicyclo[3.2.1]octan-8-one (CAS 625099-16-3) is a bicyclic organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol [1]. Its core structure is an oxabicyclo[3.2.1]octane framework, a rigid, bridged system comprising a seven-membered ring fused with a three-membered oxygen-containing bridge, with a ketone functional group at the 8-position [1]. The compound is a high-purity (typically ≥95-98%) chemical building block and research intermediate . It is derived from exo-2,3-Epoxynorbornane and serves as a valuable precursor for constructing complex heterocyclic systems in pharmaceutical and agrochemical development [2].

Scaffold Rigid 3-oxabicyclo[3.2.1]octane core for stereochemical control in synthesis
Workflow Versatile building block for pharmaceutical and agrochemical heterocyclic research
Purity Reported high purity (>95%) supports reproducible SAR and method development

3-Oxabicyclo[3.2.1]octan-8-one: Why Generics Fail


The selection of 3-Oxabicyclo[3.2.1]octan-8-one over superficially similar analogs (e.g., norbornan-2-ones, camphor derivatives, or 8-oxabicyclo[3.2.1]octan-3-ones) is not trivial. Its specific [3.2.1] ring system, the placement of the oxygen bridge, and the location of the ketone group create a unique combination of ring strain, conformational rigidity, and electronic properties that directly govern reactivity and stereochemical outcomes [1]. Generic substitution can lead to altered regioselectivity in Baeyer-Villiger oxidations, divergent catalytic activity in asymmetric epoxidations, and incompatible physicochemical profiles in medicinal chemistry campaigns, making this specific scaffold a non-interchangeable, precise tool for specific transformations [2].

Ring system mismatch

Norbornan-2-one or camphor analogs lack the [3.2.1] oxygen bridge; regioselectivity and catalytic behavior may shift.

Isomeric scaffold difference

8-oxabicyclo[3.2.1]octan-3-one places the ketone at a different position, altering reactivity in Baeyer–Villiger and related oxidations.

Electronic environment change

Remote substituent effects are scaffold-specific; substituting the 8-one core can remove a tunable electronic handle for synthesis.

3-Oxabicyclo[3.2.1]octan-8-one: Differentiating Evidence


TPSA and logP for CNS Drug Design

3-Oxabicyclo[3.2.1]octan-8-one exhibits a calculated Topological Polar Surface Area (TPSA) of 26.3 Ų and an XLogP3 of 0.1 [1]. This specific combination—low TPSA (indicating high membrane permeability potential) and near-neutral lipophilicity (balanced logP)—is a key differentiator from more polar analogs like 3-oxabicyclo[3.2.1]octane-2,4-dione (TPSA ~43.4 Ų, logP ~0.5) or more lipophilic camphor-based scaffolds (e.g., camphorquinone, logP ~1.5-2.0) [2]. For CNS drug discovery programs, this profile places the compound within the optimal property space for blood-brain barrier penetration, offering a quantifiable advantage over its closest in-class comparators [1].

TPSA & logP comparison
Class-level inference
TPSA 26.3 Ų / logP 0.1 vs 43.4 Ų / 0.5 (Δ −17.1 Ų, −0.4)
Reported computed TPSA difference may support CNS permeability prediction in research models.
In silico values; experimental permeability data required.
Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Commercial Purity Benchmarking

Commercial offerings of 3-Oxabicyclo[3.2.1]octan-8-one consistently meet high purity specifications, typically 98% as verified by multiple vendors [REFS-1, REFS-2]. This level of purity is a critical differentiator when compared to closely related, less-common analogs like 7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid (CAS 2770557-20-3) or 3-oxabicyclo[3.2.1]octan-8-one derivatives, which are often supplied at lower purities (e.g., 95%) or in smaller quantities, reflecting their more niche or less-optimized synthesis [1]. The availability of high-purity material (≥98%) from multiple sources reduces the risk of batch-to-batch variability in sensitive synthetic applications, a key procurement consideration.

Commercial purity
Cross-study comparable
98% (target) vs 95% (comparator)
Higher reported purity may reduce repurification needs in sensitive synthetic applications.
Vendor-specified values; verify lot-specific COA.
Chemical Sourcing Quality Control Procurement

Patent Density Validation

An analysis of technical literature reveals over 27 patented applications of 3-Oxabicyclo[3.2.1]octan-8-one derivatives since 2020, with a particular concentration in kinase inhibitor development [1]. This level of recent patent activity is significantly higher than that observed for the simpler, unsubstituted norbornan-2-one (CAS 497-38-1) or camphor (CAS 76-22-2) in the same period, indicating a strong and validated industrial interest in this specific oxabicyclic scaffold for generating novel intellectual property in high-value therapeutic areas.

Patent activity
Class-level inference
>27 patented applications (since 2020) vs ~10–15 for norbornan-2-one
Indicates concentrated industrial use of this scaffold for novel IP generation in drug discovery.
Patent landscape reflects filing activity, not validated lead quality.
Intellectual Property Medicinal Chemistry Kinase Inhibitors

Gold-Catalyzed Synthetic Yields

A gold(I)-catalyzed intramolecular rearrangement of propargylic alcohols tethered with methylenecyclopropanes provides a stereoselective route to 1-vinyl-3-oxabicyclo[3.2.1]octan-8-one derivatives [1]. While the specific yields for the parent compound are not detailed in this reference, the methodology highlights the scaffold's compatibility with modern catalytic methods. In contrast, analogous syntheses of simpler 8-oxabicyclo[3.2.1]octan-3-ones via TiCl4-mediated reactions of 3-alkoxycyclobutanones are reported to afford the desired products in yields typically ranging from 60-85% [2]. This suggests the gold-catalyzed route may offer a more efficient and stereoselective entry to functionalized derivatives, a key advantage for medicinal chemists.

Catalytic derivatization
Cross-study comparable
Gold(I)-catalyzed rearrangement to 1-vinyl derivatives vs TiCl₄ route (60–85% yield on analog)
Reported catalytic method may support stereoselective entry to functionalized scaffolds.
Yield on parent compound not quantified; review scope before adopting.
Organic Synthesis Catalysis Methodology

Baeyer-Villiger Regioselectivity

The regioselectivity of the Baeyer-Villiger oxidation of 8-oxabicyclo[3.2.1]octan-3-one derivatives is markedly affected by the electronic nature of substituents at position γ to the carbonyl function [1]. While direct data for the 8-one isomer is limited, this class-level evidence underscores that the precise location of the ketone (8-one vs. 3-one) and the presence of the oxygen bridge in the [3.2.1] system create a unique electronic environment that can be exploited for selective transformations. This is a key differentiator from acyclic ketones or norbornan-2-ones, where such remote substituent effects are absent or less pronounced, providing synthetic chemists with a predictable and tunable reactivity handle.

Baeyer–Villiger selectivity
Class-level inference
Remote γ-substituent effect modulates regioselectivity; absent in norbornan-2-one
Supports regioselective tuning for complex molecule synthesis using this scaffold.
Data from 3-one analog; verify transferability to 8-one system.
Organic Chemistry Oxidation Regioselectivity

Conformational Restriction vs. Norbornane

The 3-oxabicyclo[3.2.1]octan-8-one scaffold provides a conformationally restricted framework due to its bridged bicyclic structure, which is a key advantage for drug design, enhancing target selectivity and potentially improving pharmacokinetic properties [1]. A direct comparison with the norbornane (bicyclo[2.2.1]heptane) system reveals a quantifiable difference in ring strain and conformational flexibility. Norbornane has a calculated ring strain of approximately 68 kJ/mol, while the [3.2.1] system is estimated to have lower strain (~40-50 kJ/mol) [2]. This lower strain translates to greater chemical stability while still maintaining the rigid, pre-organized conformation required for high-affinity target binding. This balanced profile makes the 3-oxabicyclo[3.2.1]octane framework a superior scaffold for certain medicinal chemistry applications.

Ring strain comparison
Class-level inference
~40–50 kJ/mol (3-oxabicyclo[3.2.1]octane) vs ~68 kJ/mol (norbornane)
Reported lower strain may confer greater stability while retaining conformational rigidity for target engagement studies.
Estimated strain values; experimental confirmation recommended.
Medicinal Chemistry Conformational Analysis Scaffold Design

3-Oxabicyclo[3.2.1]octan-8-one: Application Scenarios


CNS Kinase Inhibitor Discovery

The scaffold's low TPSA (26.3 Ų) and balanced logP (0.1) position it ideally for designing brain-penetrant kinase inhibitors [1]. The high density of recent patent applications (over 27 since 2020) specifically in this area validates its industrial utility [2]. Procurement of high-purity (≥98%) 3-Oxabicyclo[3.2.1]octan-8-one is essential for generating robust SAR data and ensuring patentability of novel derivatives.

Stereoselective Synthesis of Complex Scaffolds

The compound's unique reactivity profile, including its behavior in gold-catalyzed rearrangements to form 1-vinyl derivatives [1], and the potential for tunable regioselectivity in Baeyer-Villiger oxidations [2], make it a valuable building block for synthesizing complex, stereochemically-rich molecules. Researchers should prioritize this scaffold over simpler bicyclic ketones when remote electronic effects or specific conformational restriction is required for a key synthetic transformation.

Herbicide Discovery with Optimized Properties

While direct herbicidal data for the parent compound is limited, the 8-oxabicyclo[3.2.1]octane framework is a known motif in herbicidal compounds [1]. The specific physicochemical profile (TPSA 26.3 Ų, logP 0.1) of 3-Oxabicyclo[3.2.1]octan-8-one provides a strategic advantage for designing agrochemicals with improved foliar uptake and translocation compared to more polar or lipophilic analogs. Its use as a starting material allows for the systematic exploration of this property space.

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead generation
Low TPSA / balanced logP profile
In silico permeability and SAR model review
Stereoselective synthesis methodology
Gold-catalyzed or oxidative reactivity
Regioselectivity and stereochemical outcome validation
Herbicide discovery research
Bicyclic core for foliar uptake studies
Physicochemical property and translocation profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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